molecular formula C22H23N3O6S2 B2600153 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 361481-75-6

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2600153
CAS No.: 361481-75-6
M. Wt: 489.56
InChI Key: MTUVXGIVHKFGEJ-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.

    Introduction of the Morpholine Sulfonyl Group: The thiazole intermediate is then reacted with morpholine and chlorosulfonic acid to introduce the morpholine sulfonyl group.

    Coupling with Benzamide: Finally, the compound is coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2), sodium hydroxide (NaOH)

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring

    Reduction: Reduced forms of the benzamide moiety

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the sulfonyl group (morpholine vs. methyl or ethyl).
  • Chemical Reactivity: The presence of the morpholine group in N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may enhance its solubility and reactivity compared to its methyl and ethyl counterparts.
  • Biological Activity: The unique structure of the morpholine sulfonyl group may confer distinct biological properties, making it more effective in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-29-16-5-8-18(20(13-16)30-2)19-14-32-22(23-19)24-21(26)15-3-6-17(7-4-15)33(27,28)25-9-11-31-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUVXGIVHKFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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